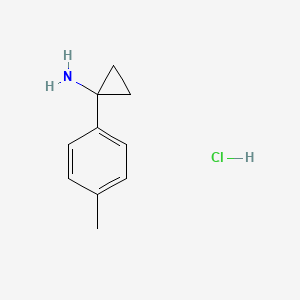

1-(p-Tolyl)cyclopropanamine hydrochloride

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Chemical and Biological Sciences

The compact and rigid nature of the cyclopropane (B1198618) ring, combined with the reactivity of the amine group, makes cyclopropylamine scaffolds versatile building blocks in the design and synthesis of novel compounds. unl.pt Their importance spans across medicinal chemistry, agrochemical development, material science, and as intermediates in broader chemical synthesis.

Role as Bioisosteric Motifs in Drug Discovery

In the realm of drug discovery, the cyclopropyl (B3062369) group is frequently employed as a bioisostere for other chemical moieties, such as isopropyl or gem-dimethyl groups. unl.pt This substitution can lead to improvements in a drug candidate's pharmacological profile. The rigid conformation of the cyclopropane ring can lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency and selectivity for its biological target. unl.ptresearchgate.net Furthermore, the unique electronic properties of the cyclopropyl ring can influence a molecule's pKa, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a cyclopropylamine moiety has been shown to enhance metabolic stability, increase brain permeability, and decrease plasma clearance in certain drug candidates. unl.pt

Utility in Agrochemical Development

Cyclopropylamine derivatives are integral to the development of modern agrochemicals, including herbicides, fungicides, and insecticides. The cyclopropylamine moiety is a key component in the synthesis of s-triazine herbicides. For instance, cyclopropylamine can be reacted with cyanuric chloride to produce 4- and 6-cyclopropylamino-substituted 2-chloro-s-triazines, which are effective herbicides. The unique structural features of cyclopropylamines contribute to the biological activity and selectivity of these agrochemical products.

Applications in Material Science

The applications of cyclopropylamine derivatives extend to material science, where they are used in the synthesis of specialty polymers and advanced materials. The inherent ring strain and rigidity of the cyclopropane ring can impart unique thermal and mechanical properties to polymers. These characteristics can lead to materials with enhanced durability and performance, suitable for a range of applications.

Broader Utility as Chemical Intermediates

Beyond their direct applications in bioactive compounds, cyclopropylamines are valuable intermediates in organic synthesis. The strained three-membered ring can undergo a variety of ring-opening reactions, providing access to a diverse range of functionalized molecules that would be challenging to synthesize through other routes. This reactivity makes them useful building blocks for the construction of complex molecular architectures.

Historical Context of Cyclopropane Ring Systems in Medicinal Chemistry

The introduction of the cyclopropane ring into medicinal chemistry has a rich history. Cyclopropane itself was first synthesized in 1881 by August Freund. Its anesthetic properties were discovered in 1929, leading to its clinical use as a general anesthetic, although its flammability was a significant drawback.

In the mid-20th century, the focus shifted to incorporating the cyclopropane ring into more complex molecules. The unique conformational and electronic properties of the cyclopropyl group were recognized as beneficial for drug design. unl.pt Medicinal chemists began to explore its use as a stable, small, and rigid scaffold to orient functional groups in a precise manner to optimize interactions with biological targets. unl.ptresearchgate.net This led to the inclusion of cyclopropylamine moieties in a wide array of therapeutic agents, including enzyme inhibitors and receptor modulators. The development of new synthetic methods for the stereoselective synthesis of cyclopropane derivatives has further fueled their adoption in drug discovery programs.

Overview of 1-(p-Tolyl)cyclopropanamine (B1338150) Hydrochloride within the Cyclopropylamine Class

1-(p-Tolyl)cyclopropanamine hydrochloride is a specific derivative within the broader class of arylcyclopropylamines. It features a cyclopropane ring with an amino group and a p-tolyl (4-methylphenyl) group attached to the same carbon atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

| Property | Value |

|---|---|

| CAS Number | 1134834-95-9 |

| Molecular Formula | C10H14ClN |

| Molecular Weight | 183.68 g/mol |

While extensive research specifically detailing the biological activities of this compound is not widely published in publicly accessible literature, its structure is of interest in medicinal chemistry. Arylcyclopropylamines, in general, are explored for their potential as scaffolds in the design of various therapeutic agents. unl.pt The p-tolyl group provides a lipophilic aromatic moiety that can engage in various interactions with biological targets, such as van der Waals forces and pi-stacking.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUXYGZNOWNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134834-95-9 | |

| Record name | 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Arylcyclopropylamines

Ring-Opening Reactions of Cyclopropylamine (B47189) Derivatives

Ring-opening reactions are a hallmark of cyclopropylamine chemistry, proceeding through several mechanistic pathways depending on the reaction conditions and the substitution pattern of the molecule. For arylcyclopropylamines like 1-(p-Tolyl)cyclopropanamine (B1338150), these reactions are often initiated by the formation of a reactive intermediate that facilitates the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring.

Under acidic conditions, the amino group can be protonated, enhancing the ring's susceptibility to nucleophilic attack or solvolysis. This process can lead to the formation of an iminium ion following ring opening. The stability of the starting material is a key consideration, as some cyclopropylamine derivatives are highly reactive and prone to cleavage even under mild acidic conditions or during solvolysis. bohrium.com The resulting iminium or enamine intermediates are versatile synthons for further chemical transformations. bohrium.com For instance, acid-mediated ring-opening has been observed in various benzofused 1-aryl-bicyclo[n.1.0]alkanes, demonstrating the general applicability of this approach to related systems.

Another significant pathway involves the generation of radical intermediates. Visible-light photoredox catalysis can initiate the ring-opening of activated cyclopropanes to generate radical species that can participate in subsequent reactions. nih.gov This process is thermodynamically favorable due to the release of ring strain. nih.gov

Cycloaddition Reactions Involving Cyclopropylamine Scaffolds

Cyclopropylamine derivatives are valuable precursors for various cycloaddition reactions, serving as three-carbon (C3) synthons after a characteristic ring-opening. These reactions provide powerful methods for constructing five-membered rings and other complex cyclic systems. bohrium.comresearchgate.net The key step is the formation of a 1,3-dipole or an analogous reactive species from the cyclopropane ring, which then reacts with a dipolarophile or an enone. researchgate.netacs.org

A common strategy involves the use of "donor-acceptor" (D-A) cyclopropanes, where the amino group acts as the donor and an electron-withdrawing group elsewhere on the ring acts as an acceptor. This substitution pattern facilitates facile and selective ring-opening, particularly under Lewis acid catalysis. researchgate.net However, even non-activated cyclopropylamines can participate in cycloadditions, often mediated by transition metals like nickel or rhodium. nih.govacs.org

For example, nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl (B3062369) aldimines with enones have been developed to produce trisubstituted cyclopentanes. acs.org The mechanism involves the formation of a metalloenamine intermediate which prevents undesired side reactions, leading to improved performance compared to the corresponding cyclopropyl ketones. acs.org While this specific example uses a cyclopropyl aldimine, the underlying principle of ring-opening to form a reactive intermediate for cycloaddition is broadly applicable to the cyclopropylamine scaffold.

Table 1: Examples of Cycloaddition Reactions with Cyclopropylamine Derivatives This table presents data for related cyclopropylamine derivatives to illustrate the cycloaddition concept, as specific data for 1-(p-Tolyl)cyclopropanamine hydrochloride was not available in the reviewed literature.

| Reactant 1 (Cyclopropylamine Derivative) | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cyclopropyl aldimine | Enone | Ni(COD)2, Ti(O-t-Bu)4, 90 °C | Trisubstituted cyclopentane |

| Donor-Acceptor Cyclopropane | Dipolarphile | Lewis Acid | Five-membered heterocycle |

| Vinylcyclopropane | Unsaturated acceptor | Rh(I) or Pd(0) | Carbocycle or heterocycle |

Rearrangement Pathways of Nitrogen-Substituted Cyclopropanes

Nitrogen-substituted cyclopropanes can undergo a variety of rearrangement reactions, often driven by the release of ring strain and facilitated by thermal conditions or the presence of a catalyst. bohrium.com These rearrangements can lead to the formation of different cyclic or acyclic structures.

One notable pathway is the thermal rearrangement of simple cyclopropylamine systems at high temperatures, which can be promoted by acidic conditions. bohrium.com These reactions proceed through iminium and/or enamine intermediates, which can be trapped or can participate in subsequent cyclizations. bohrium.com For instance, vinylcyclopropylamines are known to undergo bohrium.comacs.org-sigmatropic shifts. bohrium.com

Another relevant transformation is the rearrangement of N-cyclopropylamides in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction proceeds through a ring-opening mechanism proposed to involve an aziridine-like intermediate, ultimately yielding N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org This demonstrates that the N-substituent plays a direct role in the rearrangement pathway, a principle that extends to arylcyclopropylamines where the nature of the N-aryl group can influence the reaction course.

Selective Carbon-Carbon Bond Cleavage in Cyclopropylamine Systems

The selective cleavage of a carbon-carbon single bond is a fundamental reactive pathway for cyclopropylamine derivatives. bohrium.comnih.gov The inherent strain of the cyclopropane ring weakens the C-C bonds, making them susceptible to cleavage under various conditions, including polar, pericyclic, radical-based, and transition-metal-catalyzed reactions. bohrium.comnih.gov

In arylcyclopropylamines, the position of the aryl and amine groups typically directs which C-C bond is cleaved. The bond between the carbon bearing the nitrogen (C1) and one of the adjacent carbons (C2 or C3) is usually the site of cleavage. In donor-acceptor systems, cleavage is often directed by the electronic nature of the substituents. bohrium.com

Transition metal complexes have proven particularly effective at promoting selective C-C bond cleavage. nih.govbohrium.com Two primary mechanisms are recognized:

Direct Oxidative Addition: The metal center inserts into a C-C bond of the cyclopropane ring. This is common for non-activated vinylcyclopropanes, which can generate metallacycle intermediates for further reactions. nih.gov

β-Carbon Elimination: This pathway is another route for metal-catalyzed ring opening.

Electrochemical methods have also been developed for the C-C bond cleavage of arylcyclopropanes. Anodic oxidation can generate an arylcyclopropane radical cation, which weakens the adjacent C-C bond, leading to cleavage and the formation of a benzyl (B1604629) carbonium ion intermediate that can be trapped by nucleophiles.

Impact of Cyclopropane Ring Strain on Reactivity

The high reactivity of 1-(p-Tolyl)cyclopropanamine and related compounds is fundamentally linked to the strain energy inherent in the three-membered ring. This strain arises from bond angle distortion (angles are forced to be 60° instead of the ideal 109.5° for sp³-hybridized carbon) and torsional strain from eclipsing C-H bonds. The release of this strain energy provides a powerful thermodynamic driving force for reactions that involve ring opening. nih.gov

The Activation Strain Model (ASM) is a computational tool used to understand chemical reactivity by separating the energy of a reaction along the reaction coordinate into two components:

Strain Energy (ΔE_strain): The energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the transition state.

Interaction Energy (ΔE_int): The actual interaction (e.g., steric and electronic) between the deformed reactants.

In the context of cyclopropylamine reactions, the high initial strain of the cyclopropane ring means that less energy is required to distort it towards the transition state geometry for ring-opening, thus lowering the activation barrier compared to analogous reactions with unstrained systems. Computational studies on related cycloaddition reactions have shown that the reactivity is often controlled by the distortion energies needed to achieve the transition state geometries. escholarship.org The presence of the p-tolyl group can further influence reactivity through electronic effects, stabilizing cationic or radical intermediates that may form during the cleavage of the cyclopropane ring.

Pharmacological and Biological Relevance of 1 P Tolyl Cyclopropanamine Hydrochloride Derivatives

Modulation of Enzyme Activity

The primary mechanism through which 1-(p-tolyl)cyclopropanamine (B1338150) derivatives exert their biological effects is by modulating the activity of key enzymes involved in cellular signaling and epigenetic regulation. Their structural similarity to endogenous substrates or cofactors allows them to act as potent and often selective inhibitors.

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is a critical regulator of histone methylation and plays a significant role in gene transcription. nih.gov Its overexpression is implicated in various cancers, making it an attractive therapeutic target. nih.gov Derivatives of 1-(p-tolyl)cyclopropanamine are part of a class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1, leading to its inactivation. mdpi.comnih.gov

The design of LSD1 inhibitors based on the arylcyclopropylamine scaffold, such as 1-(p-tolyl)cyclopropanamine, is guided by several key principles aimed at enhancing potency and selectivity. nih.gov

Mechanism-Based Inhibition: The core design leverages the catalytic mechanism of LSD1. The cyclopropylamine (B47189) moiety is oxidized by the FAD cofactor, which leads to the formation of a reactive intermediate that covalently binds to and inactivates the FAD. mdpi.comnih.gov This covalent and irreversible inhibition provides a durable therapeutic effect.

FAD-Directed Warhead: The cyclopropylamine group acts as an "FAD-directed warhead." Modifications to this group, such as the introduction of a styrenyl group, can create novel chemotypes that still target the FAD cofactor effectively. mdpi.com

Exploiting the Active Site: The aryl group (e.g., p-tolyl) extends into the substrate-binding pocket of the enzyme. Rational design principles involve modifying this group with various substituents to optimize interactions with neighboring amino acid residues, thereby increasing binding affinity (KI) and selectivity. nih.gov Structural analysis reveals that the phenyl ring of the FAD-adduct does not form extensive interactions, providing an opportunity for substitutions to engage neighboring residues for enhanced potency. nih.gov

Selectivity over Related Enzymes: A crucial design consideration is achieving selectivity for LSD1 over other FAD-dependent enzymes, particularly Monoamine Oxidases (MAO-A and MAO-B). nih.gov This is often achieved by designing molecules that fit the unique topology of the LSD1 active site, which is larger and more open than that of the MAOs.

The relationship between the chemical structure of 1-(p-tolyl)cyclopropanamine derivatives and their inhibitory activity against LSD1 has been extensively studied. Modifications to the aryl ring and other parts of the scaffold significantly impact potency. nih.gov

The arylcyclopropylamine core is essential for the mechanism-based inhibition. The potency and selectivity of these inhibitors can be fine-tuned by altering the substituents on the phenyl ring. For instance, incorporating privileged scaffolds like indoline (B122111) can lead to highly potent and selective inhibitors. nih.gov A study on indolin-5-yl-cyclopropanamine derivatives produced compound 7e , which demonstrated an IC₅₀ of 24.43 nM for LSD1 and over 4000-fold selectivity against MAOs. nih.gov

Another approach involved creating styrenylcyclopropane derivatives. mdpi.com This effort led to the identification of compound 34 , a highly potent inhibitor with a biochemical IC₅₀ of less than 4 nM. mdpi.com The geometry of the styrene (B11656) group was found to be critical for activity, with the (E)-styrene analogue being over 40-fold more active than the (Z)-styrene analogue. mdpi.com

| Compound/Derivative Class | Target | IC₅₀ (nM) | Key Structural Features |

| Indolin-5-yl-cyclopropanamine (7e) | LSD1 | 24.43 | Incorporation of an indoline scaffold enhances potency and selectivity. nih.gov |

| Styrenylcyclopropane (34) | LSD1 | < 4 | Features a styrenyl group; potency is driven by improved non-covalent binding (KI). mdpi.com |

| (Z)-styrene analogue (7) | LSD1 | >40x less active than (E) | Demonstrates the critical importance of styrene geometry for productive binding. mdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers. While not direct derivatives of 1-(p-tolyl)cyclopropanamine, novel cyclopropane (B1198618) sulfonamide derivatives have been developed as potent EGFR inhibitors, highlighting the utility of the cyclopropane scaffold in this context.

These inhibitors are designed to overcome resistance to existing therapies, particularly the C797S mutation which blocks the covalent binding of drugs like Osimertinib. The cyclopropane moiety is a key structural element in these non-covalent inhibitors. Research has led to the synthesis of compounds that show excellent anti-proliferative activity against cancer cell lines with multiple EGFR mutations.

| Compound | Cell Line | IC₅₀ (µM) | Target EGFR Mutation |

| Compound 8l | BaF3-EGFR L858R/T790M/C797S | 0.0012 | Triple Mutant (L858R/T790M/C797S) |

| Compound 8l | BaF3-EGFR Del19/T790M/C797S | 0.0013 | Triple Mutant (Del19/T790M/C797S) |

| Compound 8h | BaF3-EGFR L858R/T790M/C797S | 0.0042 | Triple Mutant (L858R/T790M/C797S) |

| Compound 8h | BaF3-EGFR Del19/T790M/C797S | 0.0034 | Triple Mutant (Del19/T790M/C797S) |

| Compound 8h | H1975 | 0.013 | Double Mutant (L858R/T790M) |

| Compound 8h | PC9 | 0.019 | Deletion Mutant (Del19) |

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the metabolism of monoamine neurotransmitters. The first MAO inhibitors developed were based on the cyclopropylamine structure, most notably tranylcypromine (B92988) (trans-2-phenylcyclopropylamine). nih.gov Given the structural similarity, derivatives of 1-(p-tolyl)cyclopropanamine are also expected to exhibit inhibitory activity against MAOs.

The non-selective inhibition of both MAO isoforms can lead to significant side effects. Therefore, in the context of developing LSD1 inhibitors, achieving high selectivity against MAOs is a primary goal. nih.gov Docking studies have been used to rationalize the observed selectivity, highlighting differences in the active sites of LSD1 and MAO-A that can be exploited for inhibitor design. nih.gov For example, 1-benzylcyclopropylamine (B1214768) acts as a potent competitive and mechanism-based inactivator of MAO. The development of selective MAO-B inhibitors is a key strategy in treating neurodegenerative disorders like Parkinson's disease.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Receptor Interactions

While the primary focus of research on arylcyclopropylamine derivatives has been on enzyme inhibition, studies have also shown that these compounds can interact directly with neurotransmitter receptors. This indicates a broader pharmacological profile beyond their effects on enzymes like LSD1 and MAO.

Derivatives of trans-2-arylcyclopropylamine have been shown to interact with serotonin (B10506) 5-HT(1A) receptors in the brain. nih.gov The nature of the substituent on the aryl ring influences the binding affinity. Electron-rich aryl groups tend to provide compounds with higher affinity for the 5-HT(1A) receptor, whereas electron-withdrawing groups appear to decrease affinity. nih.gov Specific enantiomers of these derivatives have been identified as partial or full agonists at this receptor, demonstrating that they can directly modulate serotonergic neurotransmission. nih.gov

Furthermore, derivatives of 2-phenylcyclopropylmethylamine (PCPMA) have been investigated as selective ligands for the dopamine (B1211576) D3 receptor (D3R), a G protein-coupled receptor involved in motor control, motivation, and cognitive processes. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have shown that steric, electrostatic, and hydrophobic fields play important roles in the binding of these compounds to the D3R. This line of research suggests that the arylcyclopropylamine scaffold can be optimized to create selective ligands for specific dopamine receptor subtypes.

Antimicrobial and Antiparasitic Activities

The cyclopropane ring is a feature in numerous compounds with demonstrated biological activities, including antimicrobial properties. Derivatives of 1-(p-Tolyl)cyclopropanamine have been synthesized and evaluated for their efficacy against various pathogens.

Staphylococcus aureus is a significant Gram-positive bacterial pathogen, with resistance to conventional antibiotics posing a major public health challenge. In the search for new antibacterial agents, amide derivatives containing a cyclopropane core have been synthesized and tested.

A study evaluating a series of fifty-three such derivatives found that several compounds exhibited inhibitory activity against S. aureus. Specifically, amide derivatives of 2-(p-tolyl)cyclopropane-1-carboxamide showed notable activity. For instance, N-(m-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide was among the compounds that demonstrated some level of antibacterial effect. The research indicated that the structure of the amide substituent significantly influences the antibacterial efficacy of these cyclopropane derivatives.

Table 2: In Vitro Antibacterial Activity of Selected Cyclopropane Amide Derivatives against S. aureus

| Compound | Test Organism | MIC₈₀ (μg/mL) |

|---|---|---|

| N-(thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide (F9) | Staphylococcus aureus | 32 |

The cyclopropylamine moiety has been incorporated into various nucleoside analogues to explore their potential as antiviral agents. While specific activity against Hepatitis C virus (HCV) for 1-(p-Tolyl)cyclopropanamine derivatives is not extensively documented in the reviewed literature, related structures have shown efficacy against other viruses.

Research into methylenecyclopropane (B1220202) nucleoside analogues has identified compounds with significant antiviral properties. For example, a Z-2-amino-6-cyclopropylaminopurine derivative was found to be a potent inhibitor of Hepatitis B Virus (HBV) and Epstein-Barr virus (EBV). These findings suggest that the cyclopropylamino group can be a valuable component in the design of antiviral drugs, although the specific contribution of a p-tolyl substituent in this context requires further investigation.

Table 3: Antiviral Activity of a Cyclopropylamino-Purine Derivative

| Compound | Virus | Activity (EC₅₀) |

|---|---|---|

| Z-2-amino-6-cyclopropylaminopurine derivative | Hepatitis B Virus (HBV) | 2 µM |

| Z-2-amino-6-cyclopropylaminopurine derivative | Epstein-Barr Virus (EBV) | 11.8 µM |

The development of novel antibiotics is crucial to combat the rise of drug-resistant bacteria. Compounds featuring a cyclopropane structure have been investigated for broad-spectrum antibiotic potential due to their unique chemical properties.

Studies on amide derivatives of cyclopropane have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While the activity against E. coli was generally more modest, certain derivatives showed inhibitory effects. For example, N-(thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide displayed moderate activity against E. coli, indicating that the cyclopropane scaffold can be a starting point for developing agents with a broader antibacterial spectrum. The efficacy is highly dependent on the nature of the substitutions on the core structure.

Table 4: General Antibiotic Activity of Selected Cyclopropane Amide Derivatives

| Compound | Organism | Type | MIC₈₀ (μg/mL) |

|---|---|---|---|

| N-(thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide (F9) | Staphylococcus aureus | Gram-positive | 32 |

| N-(thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide (F9) | Escherichia coli | Gram-negative | 128 |

Metabolism and Pharmacokinetics of Cyclopropylamine-Containing Compounds

The incorporation of a cyclopropylamine moiety into drug candidates is a common strategy in medicinal chemistry, often aimed at improving pharmacological properties such as potency and metabolic stability. acs.orgscientificupdate.comnih.gov However, the unique electronic and structural characteristics of the cyclopropyl (B3062369) group also introduce specific metabolic pathways that can have significant pharmacokinetic and toxicological implications. hyphadiscovery.com The metabolism of cyclopropylamine-containing compounds is primarily governed by the interplay between their resistance to certain oxidative processes and their propensity to undergo bioactivation to reactive species.

Resistance to Oxidative Metabolism by Cytochrome P450 Enzymes

The cyclopropyl group is often introduced into molecules to enhance their metabolic stability. acs.orgnih.goviris-biotech.de This increased stability is largely attributed to the high C-H bond dissociation energy of the cyclopropane ring, which makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com The initial step in the metabolism of many drugs is a hydrogen atom abstraction, and the stronger C-H bonds in a cyclopropyl ring increase the energy required for this step. hyphadiscovery.com

For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly improve a compound's metabolic profile. iris-biotech.de This strategy is employed to divert metabolism away from major pathways like those mediated by CYP3A4, potentially reducing drug-drug interactions. hyphadiscovery.com The classic example is the drug pitavastatin, where the cyclopropyl group helps to minimize its metabolism by CYP3A4. hyphadiscovery.com

The key features of the cyclopropane ring that contribute to metabolic stability include:

Coplanarity of the three carbon atoms : This imparts a rigid conformation. acs.orgnih.gov

Shorter and stronger C-H bonds : Compared to those in alkanes, these bonds are more resistant to abstraction. acs.orgnih.gov

Enhanced π-character of C-C bonds : A result of the ring strain. acs.orgnih.gov

These properties collectively make the cyclopropyl group a "metabolic blocker" in many instances, redirecting metabolism to other parts of the molecule or slowing it down altogether, which can lead to a longer half-life and improved bioavailability. hyphadiscovery.com

| Property of Cyclopropyl Group | Consequence for Metabolism | Reference Example |

|---|---|---|

| High C-H bond dissociation energy | Reduced susceptibility to oxidative metabolism by CYP enzymes | Pitavastatin (diverts metabolism from CYP3A4) |

| Structural rigidity | Can serve as a conformational constraint, potentially improving binding affinity and shielding metabolically labile sites | General drug design strategy |

| Replacement of metabolically vulnerable groups (e.g., N-ethyl) | Blocks common metabolic pathways like N-dealkylation | General drug design strategy |

Cyclopropyl Group Bioactivation and Reactive Metabolite Formation

Despite the general resistance of the cyclopropyl ring to oxidation, the cyclopropylamine moiety can be a site of significant metabolic activity, leading to the formation of reactive metabolites. hyphadiscovery.comresearchgate.net This process, known as bioactivation, is a critical consideration in drug development as it can be a precursor to toxicity. numberanalytics.comwustl.edu

The inactivation of cytochrome P450 enzymes by cyclopropylamines has been attributed to a mechanism involving an initial one-electron oxidation at the nitrogen atom. nih.govresearchgate.netacs.org This is followed by the scission, or opening, of the strained cyclopropane ring, which leads to the formation of a carbon-centered radical. frontiersin.orgacs.orgnih.gov This highly reactive species can then covalently bind to the enzyme, leading to its irreversible inactivation, a phenomenon known as suicide inhibition. acs.orgfrontiersin.orgnih.gov

The fluoroquinolone antibiotic trovafloxacin (B114552) is a well-documented example where the cyclopropylamine moiety is implicated in hepatotoxicity. hyphadiscovery.comacs.orgnih.gov The bioactivation of the cyclopropylamine substructure is believed to lead to reactive intermediates that can form covalent adducts with hepatic proteins, resulting in liver damage. acs.orgnih.gov

| Mechanism | Key Steps | Outcome |

|---|---|---|

| Suicide Inhibition | 1. One-electron oxidation at the nitrogen atom. 2. Scission of the cyclopropane ring. 3. Formation of a carbon-centered radical. 4. Covalent modification of the enzyme. | Irreversible inactivation of the CYP enzyme. |

| Metabolic Intermediate Complex (MIC) Formation | 1. Oxidation of the amine (potentially by FMOs and/or CYPs) to a nitroso metabolite. 2. Tight coordination of the metabolite to the heme iron of the CYP enzyme. | Reversible, but tightly bound, inactivation of the CYP enzyme. |

Strategies for Enhancing Metabolic Stability

Given the potential for bioactivation of the cyclopropylamine moiety, medicinal chemists employ various strategies to mitigate this risk while retaining the beneficial properties of the cyclopropyl group. numberanalytics.com A primary approach is to understand the structure-activity relationships of bioactivation and modify the molecule to be less susceptible. nih.gov

Strategies to enhance metabolic stability and reduce the formation of reactive metabolites from cyclopropylamine-containing compounds include:

Blocking Sites of Metabolism : Introducing substituents on or near the cyclopropylamine group can sterically hinder the approach of metabolic enzymes. For example, substituting the cyclopropyl ring with a methyl group has been shown to block oxidation and improve metabolic stability in some cases. hyphadiscovery.com

Altering Electronic Properties : The bioactivation of cyclopropylamines is initiated by oxidation at the nitrogen. Modifying the electronic environment of the amine can make this initial step less favorable. nih.gov For example, the introduction of electron-withdrawing groups nearby can decrease the electron density on the nitrogen, reducing its propensity for oxidation.

Isosteric Replacement : In some instances, if the bioactivation liability cannot be overcome, the cyclopropylamine moiety may be replaced with another group that confers similar conformational benefits without the associated risks. For example, replacing a thiazole (B1198619) ring, another group with bioactivation potential, with a 1,2,4-thiadiazole (B1232254) has been explored as a strategy to circumvent the formation of reactive intermediates. nih.gov

Computational Modeling : In silico tools can be used to predict potential sites of metabolism and the likelihood of reactive metabolite formation early in the drug discovery process. wustl.edunih.gov This allows for the prioritization of compounds with a lower predicted risk of bioactivation.

By understanding the metabolic pathways of cyclopropylamine-containing compounds, researchers can design molecules with an optimized balance of potency, metabolic stability, and safety. numberanalytics.com

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Aryl Substituents on Biological Activity (e.g., p-Tolyl vs. other aryl groups)

The nature and position of substituents on the aryl ring of arylcyclopropylamines can significantly impact their biological activity. While specific comparative studies focusing solely on the p-tolyl group versus a wide array of other aryl moieties for 1-(p-Tolyl)cyclopropanamine (B1338150) hydrochloride are not extensively detailed in the provided context, general principles of medicinal chemistry and findings from related series of compounds, such as substituted phenethylamines and other arylcyclopropylamines, offer valuable insights.

The p-tolyl group, a methyl group at the para position of the phenyl ring, can influence activity through a combination of steric and electronic effects. The methyl group is a weak electron-donating group and adds lipophilicity to the molecule, which can affect binding to hydrophobic pockets in target proteins and influence pharmacokinetic properties like membrane permeability.

In broader studies of aryl-substituted compounds, the following trends are often observed:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituent can alter the electron density of the aromatic ring, which may be crucial for interactions such as pi-pi stacking with aromatic amino acid residues in the binding site of a receptor or enzyme.

Steric Bulk: The size of the substituent can dictate the ability of the molecule to fit into a binding pocket. Larger groups may cause steric hindrance, preventing optimal binding, while smaller groups might not fill the pocket effectively to maximize favorable interactions.

For instance, in studies of related fluorinated phenylcyclopropylamines, the introduction of a fluorine atom, a strongly electron-withdrawing group, was shown to have a significant effect on the inhibition of microbial tyramine (B21549) oxidase. nih.gov This highlights the sensitivity of the biological activity to electronic modifications on the phenyl ring.

| Aryl Substituent | Potential Influence on Biological Activity | Relevant Physicochemical Properties |

|---|---|---|

| p-Tolyl | May enhance binding in hydrophobic pockets. | Increased lipophilicity, weak electron-donating. |

| Phenyl (unsubstituted) | Baseline for comparison of substituent effects. | Moderate lipophilicity. |

| p-Chlorophenyl | Can alter electronic interactions and lipophilicity. | Electron-withdrawing, increased lipophilicity. |

| p-Methoxyphenyl | May introduce hydrogen bond accepting capability. | Electron-donating, potential for H-bonding. |

| p-Trifluoromethylphenyl | Significant alteration of electronic properties. | Strongly electron-withdrawing, highly lipophilic. |

Stereochemical Aspects in Biological Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as biological systems are inherently chiral. nih.gov For molecules like 1-(p-Tolyl)cyclopropanamine hydrochloride, which can exist as different stereoisomers, the three-dimensional arrangement of atoms is critical for molecular recognition by receptors and enzymes. nih.govsolubilityofthings.com

Enantiomers, which are non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. biomedgrid.com One enantiomer may bind to a biological target with high affinity and elicit the desired therapeutic effect, while the other may be inactive or even produce adverse effects. nih.gov This is often explained by the three-point attachment model, where a specific spatial arrangement of at least three functional groups on the drug molecule is required for optimal interaction with complementary binding sites on the biological target. nih.gov

In the context of arylcyclopropylamines, the relative orientation of the aryl group and the amine group with respect to the cyclopropane (B1198618) ring (i.e., cis or trans diastereomers) and the absolute configuration at the chiral centers (i.e., (R) or (S) enantiomers) can lead to significant differences in activity. For example, studies on chiral compounds have shown that different isomers can have varying affinities for their biological targets and may be metabolized at different rates. nih.gov The enantioselectivity of binding is a key factor, with one enantiomer often fitting more favorably into the chiral binding site of a receptor. nih.gov The creation of stereoisomer libraries of natural products and other bioactive compounds is a strategy used to explore the relationship between stereochemistry and bioactivity. nih.gov

Cyclopropane Ring Modifications and Their Pharmacological Impact

The cyclopropane ring is a key structural feature of this compound and contributes significantly to its pharmacological properties. epa.govresearchgate.net This highly strained three-membered ring imparts a unique conformational rigidity to the molecule. iris-biotech.de Modifications to this ring can have a profound impact on the compound's biological activity. epa.govresearchgate.net

Key pharmacological impacts of the cyclopropane ring include:

Conformational Constraint: The rigid nature of the cyclopropane ring restricts the number of possible conformations the molecule can adopt. iris-biotech.de This can pre-organize the pharmacophoric groups into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. iris-biotech.de

Metabolic Stability: The cyclopropane moiety is generally more resistant to metabolic degradation compared to more flexible alkyl chains. iris-biotech.de This can lead to an improved pharmacokinetic profile, including a longer half-life.

Potency Enhancement: By providing a rigid scaffold, the cyclopropane ring can optimize the presentation of functional groups to the biological target, thereby enhancing potency. iris-biotech.de

Modifications to the cyclopropane ring can involve:

Ring-Opening: The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under certain physiological or metabolic conditions. epa.govresearchgate.net The resulting acyclic analogue would have a completely different shape and flexibility, likely leading to a significant change or loss of biological activity.

Substitution on the Ring: Introducing substituents on the cyclopropane ring can influence steric and electronic properties, which in turn can affect binding affinity and selectivity. For instance, fluorination of the cyclopropane ring in phenylcyclopropylamine analogues has been shown to significantly alter their inhibitory activity on monoamine oxidase. nih.gov

Ring Size Variation: Expanding the cyclopropane to a cyclobutane (B1203170) or larger ring would increase flexibility and alter the spatial relationship between the aryl and amine groups, which would likely have a substantial effect on biological activity.

| Modification Type | Structural Change | Potential Pharmacological Impact |

|---|---|---|

| Ring-Opening | Loss of the three-membered ring structure. | Increased flexibility, likely altered or lost activity. |

| Substitution | Addition of functional groups to the ring. | Altered steric and electronic properties, potential for improved potency or selectivity. |

| Ring Expansion | Change to a larger cycloalkane (e.g., cyclobutane). | Increased flexibility, altered spatial arrangement of substituents, likely reduced activity. |

Computational Approaches in Molecular Design (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools in the design and optimization of analogues of this compound. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the study of intermolecular interactions at the atomic level. nih.gov

This approach can be used to:

Elucidate Binding Modes: Docking studies can help visualize how this compound and its analogues fit into the active site of a biological target. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are responsible for binding affinity.

Guide SAR Studies: By understanding the binding mode, medicinal chemists can make more informed decisions about which modifications to the molecule are likely to improve activity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, analogues with larger lipophilic groups at the appropriate position can be designed. nih.gov

Virtual Screening: Molecular docking can be used to screen large libraries of virtual compounds to identify those with a high predicted affinity for the target, thus prioritizing synthetic efforts. nih.gov

In studies of structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives, molecular docking has been used to investigate their interactions with dopamine (B1211576) receptors, providing insights into their structure-activity relationships. nih.gov The accuracy of these predictions is dependent on the quality of the protein structure and the docking algorithm used. mdpi.com The process typically involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding energy. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govnih.gov

For this compound, several bioisosteric replacements could be considered:

Aryl Ring Bioisosteres: The p-tolyl group could be replaced by other bioisosteres to fine-tune its properties. For example, the phenyl ring itself can often be replaced by heteroaromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can alter the electronic distribution and introduce potential hydrogen bonding interactions, which may lead to improved binding or selectivity.

Methyl Group Bioisosteres: The methyl group of the tolyl moiety could be replaced with other small groups. A classic bioisosteric replacement for a methyl group is a chlorine atom, which has a similar size but different electronic properties. Other possibilities include replacing the methyl group with an amino or hydroxyl group, though these would introduce more significant changes in polarity and hydrogen bonding potential.

Amine Group Bioisosteres: While the primary amine is likely crucial for the activity of many cyclopropanamines, in some contexts, it might be possible to explore bioisosteres that mimic its basicity and hydrogen bonding capabilities.

The choice of a bioisosteric replacement is highly context-dependent, and a substitution that is beneficial in one series of compounds may be detrimental in another. nih.gov

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl, Thienyl | Alter electronic properties, introduce H-bonding potential. cambridgemedchemconsulting.com |

| Methyl | Cl, NH₂, OH | Modify size, electronics, and polarity. |

| -CH₂- (in a linker) | -NH-, -O-, -S- | Change bond angles, polarity, and metabolic stability. nih.gov |

| Hydrogen | Fluorine, Deuterium | Block metabolic oxidation, alter electronics. cambridgemedchemconsulting.comacs.org |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Cyclopropylamine (B47189) Derivatives

The synthesis of cyclopropylamine derivatives continues to be an area of active research, with a focus on efficiency, stereoselectivity, and the introduction of molecular diversity. Traditional methods for constructing the cyclopropane (B1198618) ring include the Simmons-Smith reaction, Kulinkovich reaction, and catalytic cyclopropanation of alkenes with diazo compounds. researchgate.net However, emerging research is geared towards more step-economical and versatile strategies.

One promising approach involves the formal tertiary C(sp³)–H amination of cyclopropanes. A novel phosphine-catalyzed method has been described for the synthesis of 1-substituted cyclopropylamines, offering a transition-metal-free, highly regioselective, and atom-economical pathway. This method has shown compatibility with various aminating partners, including indoles, pyrroles, and imidazoles.

Another innovative strategy is the stereodivergent synthesis of 2-arylcyclopropylamines (ACPAs) through a sequential C(sp³)–H borylation and Suzuki-Miyaura coupling. nih.gov This method allows for the creation of either cis or trans isomers by adjusting the reaction atmosphere (N₂ or O₂), providing significant flexibility in synthesizing specific stereoisomers of arylcyclopropylamine derivatives. nih.gov

| Synthetic Method | Key Features | Potential Advantages |

| Phosphine-Catalyzed C(sp³)–H Amination | Transition-metal-free, high regioselectivity, atom-economical | Milder reaction conditions, broader substrate scope |

| Sequential C–H Borylation and Suzuki–Miyaura Coupling | Stereodivergent, step-economical | Access to both cis and trans isomers from a common intermediate |

Exploration of New Therapeutic Applications

The cyclopropylamine moiety is a key pharmacophore in a variety of biologically active compounds, including antidepressants, antivirals, and anticancer agents. longdom.org Derivatives of 1-(p-Tolyl)cyclopropanamine (B1338150) are being explored for their potential as inhibitors of various enzymes, leveraging the unique conformational constraints and electronic properties conferred by the cyclopropyl (B3062369) group. acs.org

A significant area of investigation is the development of arylcyclopropylamines as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. acs.orgnih.gov Arylcyclopropylamine-vorinostat conjugates have been synthesized and evaluated as a drug delivery system targeting LSD1-overexpressing cancers. acs.org These conjugates have demonstrated selective release of the active drug in cancer cells, highlighting the potential of this scaffold in targeted cancer therapy. acs.org

Furthermore, cyclopropylamine-containing cyanopyrimidine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing potent inhibitory activity against LSD1 and significant antiproliferative effects against various cancer cell lines. nih.gov The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity.

| Therapeutic Target | Compound Class | Key Findings |

| Lysine-Specific Demethylase 1 (LSD1) | Arylcyclopropylamine-vorinostat conjugates | Selective drug release in LSD1-expressing cancer cells. acs.org |

| Lysine-Specific Demethylase 1 (LSD1) | Cyclopropylamine-containing cyanopyrimidines | Potent LSD1 inhibition and anticancer activity. nih.gov |

Advancements in Asymmetric Synthesis for Chiral Cyclopropylamines

The chirality of drug molecules can significantly impact their pharmacological activity. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure cyclopropylamines is of paramount importance. nih.gov Recent advancements have focused on catalytic asymmetric reactions that offer high enantioselectivity and diastereoselectivity.

One notable approach is the enantioselective synthesis of nitrocyclopropanes via conjugate addition of bromomalonate to nitroalkenes catalyzed by Ni(II) complexes. This method provides a one-pot catalytic route to highly functionalized nitrocyclopropanes, which can serve as precursors to chiral cyclopropylamines.

Another strategy involves the copper-catalyzed aminoboration of methylenecyclopropanes. This reaction provides a rapid and concise route to (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity. The resulting products are valuable building blocks for the synthesis of potential antidepressants and other trans-2-arylcyclopropylamine derivatives.

| Asymmetric Method | Catalyst/Reagent | Key Outcome |

| Conjugate Addition to Nitroalkenes | Chiral Nickel(II) Complexes | Enantioselective synthesis of highly functionalized nitrocyclopropanes |

| Aminoboration of Methylenecyclopropanes | Copper Catalyst | Highly regio- and diastereoselective synthesis of (borylmethyl)cyclopropylamines |

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. For cyclopropylamine synthesis, this involves the use of alternative reaction media, energy sources, and catalysts.

Research into greener cyclopropanation strategies includes conducting reactions in water or ionic liquids, and utilizing solvent-free conditions. Alternative energy inputs such as electrochemistry, mechanochemistry, microwave irradiation, and ultrasound are also being explored to enhance reaction efficiency and reduce energy consumption.

Biocatalysis and photocatalysis represent promising avenues for the environmentally benign synthesis of cyclopropanes. These methods often proceed under mild conditions and can offer high selectivity, aligning with the core tenets of green chemistry. The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of 1-(p-Tolyl)cyclopropanamine hydrochloride and its derivatives.

Design of Multi-Targeting Agents

The complexity of many diseases has spurred interest in the design of multi-target drugs that can modulate multiple biological pathways simultaneously. The cyclopropylamine scaffold, due to its rigid structure and ability to present substituents in well-defined spatial orientations, is an attractive core for the development of multi-targeting agents. researchgate.net

The design of such agents often involves integrating multiple pharmacophores into a single molecule. The 1-(p-tolyl)cyclopropane moiety can serve as a central scaffold to which different functional groups targeting various receptors or enzymes can be attached. This approach aims to achieve synergistic therapeutic effects, reduce the likelihood of drug resistance, and simplify treatment regimens. Future research in this area will likely focus on the rational design of 1-(p-Tolyl)cyclopropanamine derivatives that can interact with multiple, disease-relevant biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-(p-Tolyl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via cyclopropanation of pre-functionalized aryl precursors or through Hofmann rearrangement of carboxamide intermediates. Key reagents include hydrochloric acid for salt formation, with reaction pH maintained near 1 to stabilize the hydrochloride form . Optimizing reaction time (e.g., overnight at room temperature) and solvent systems (e.g., water for solubility) improves yields. Contradictions in reported yields (e.g., 22% vs. 32% in similar analogs) may arise from variations in stoichiometry, temperature control, or purification methods (e.g., recrystallization vs. column chromatography) .

Q. How is this compound characterized to confirm structural integrity?

Standard characterization involves:

- NMR spectroscopy : Proton and carbon NMR identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), with coupling constants (e.g., J = 5–8 Hz for cyclopropane) confirming stereochemistry .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~211 for C₁₁H₁₄ClN) validate the molecular formula.

- X-ray crystallography : Resolves cyclopropane ring geometry and confirms hydrochloride salt formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is typically soluble in polar solvents (e.g., water, methanol) but shows limited solubility in non-polar solvents. Stability is pH-dependent: it degrades under strongly basic conditions but remains stable in acidic buffers (pH 1–3). Storage recommendations include inert atmospheres (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from stereochemical variations or impurities. Strategies include:

- Chiral HPLC : Separate enantiomers to assess individual activities .

- Pharmacophore modeling : Compare structural analogs (e.g., 2-fluoro or 4-chloro derivatives) to identify critical functional groups .

- Dose-response assays : Validate activity thresholds using purified batches (>98% purity) to exclude confounding effects from byproducts .

Q. What experimental designs are optimal for studying the compound’s structure-activity relationships (SAR) in neurotransmitter systems?

- In vitro assays : Use radioligand displacement (e.g., [³H]dopamine uptake inhibition) to quantify interactions with monoamine transporters .

- Molecular docking : Simulate binding poses with homology models of target receptors (e.g., serotonin transporter) to prioritize synthetic targets .

- Metabolic profiling : Incubate with liver microsomes to identify metabolites that may influence potency .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process optimization : Replace batch-wise reactions with flow chemistry for consistent temperature/pH control .

- Quality control : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation during synthesis .

- Byproduct analysis : Use LC-MS to detect and quantify impurities (e.g., N-alkylated byproducts) that arise during cyclopropane ring closure .

Q. What analytical methods validate the purity of this compound for pharmacological studies?

- TLC : Use silica gel with chloroform/methanol/acetic acid (13:9:4) to resolve impurities (Rf ~0.3–0.5 for the target compound) .

- HPLC-UV : Employ C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to achieve baseline separation of analogs .

- Elemental analysis : Confirm Cl⁻ content (~15–16%) to verify hydrochloride salt stoichiometry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.